Phox-i2
Overview
Description
Phox-I2 is a second-generation inhibitor of the p67phox interaction with Rac1 . It is effective in suppressing reactive oxygen species production by human and murine neutrophils .
Molecular Structure Analysis
The molecular formula of Phox-I2 is C18H15N3O4 . The InChI code is 1S/C18H15N3O4/c22-20(23)12-4-1-3-11(9-12)18-15-6-2-5-14(15)16-10-13(21(24)25)7-8-17(16)19-18/h1-5,7-10,14-15,18-19H,6H2 .Chemical Reactions Analysis
Phox-I2 is known to inhibit NOX2-mediated superoxide production in human and murine neutrophils . It has been found to protect partially against high glucose + palmitate-induced cellular death .Physical And Chemical Properties Analysis
Phox-I2 is a solid substance . It has a molecular weight of 337.33 . It is soluble in DMSO at 200 mg/mL .Scientific Research Applications
1. Structural Studies of Proteins and Protein Complexes
Phox, a trifunctional cross-linking reagent, significantly aids in the study of protein structures. This is achieved by covalently connecting peptides in close proximity and identifying the resultant peptide pairs through mass spectrometry. Phox's efficiency is exemplified in creating structural models for various proteins and protein complexes, such as the LRP1/RAP complex, highlighting its utility in understanding complex biological structures (Steigenberger et al., 2019).
2. Applications in Catalysis
Phox is used in catalysis, particularly in [3+2] cycloadditions of azomethine ylides with α, β-unsaturated carboxylic esters. Chiral Ag(I)-phosphinooxazoline complexes, efficient catalysts for this reaction, have been observed to achieve near-complete diastereocontrol and high enantiomeric excesses, demonstrating the potential of Phox in asymmetric synthesis (Stohler et al., 2005).
3. Development of Small Molecule Inhibitors for Inflammation
Phox-I1, a small molecule inhibitor targeting the interactive site of p67(phox) with Rac GTPase, is crucial in NOX2 oxidase inhibition, an essential mediator of inflammation. This inhibitor binds to p67(phox) with submicromolar affinity, effectively inhibiting NOX2-mediated superoxide production in human and murine neutrophils without detectable toxicity, highlighting its potential in anti-inflammatory therapies (Bosco et al., 2012).
4. Enzymatic Research
Research on PhoX, a pentanuclear metalloenzyme, has provided insights into its mechanism of catalyzing phosphate hydrolysis. This involves two ferric ions and three calcium ions, facilitating the understanding of enzymatic processes and potential applications in biochemical research (Liao & Siegbahn, 2015).
5. Research on Reactive Oxygen Species
Studies on phagocyte oxidase (Phox) and its role in generating reactive oxygen species (ROS) in cells contribute significantly to our understanding of immune response, signaling pathways, and cell metabolism. This research is pivotal in comprehending diseases related to oxidative stress and developing targeted therapies (Lambeth, 2004).
properties
IUPAC Name |
8-nitro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-20(23)12-4-1-3-11(9-12)18-15-6-2-5-14(15)16-10-13(21(24)25)7-8-17(16)19-18/h1-5,7-10,14-15,18-19H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADQUVZDTGNTLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phox-i2 | |
CAS RN |
353495-22-4 | |
Record name | 353495-22-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.